2,2-Diethyl-1lambda4-thiomorpholin-1-one
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Overview
Description
2,2-Diethyl-1lambda4-thiomorpholin-1-one is a chemical compound with the molecular formula C8H18ClNOS. It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1lambda4-thiomorpholin-1-one typically involves the reaction of diethylamine with carbon disulfide under specific conditions. The reaction proceeds through the formation of a thiazinane ring, followed by oxidation to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of diethylamine with carbon disulfide in the presence of a suitable oxidizing agent. The reaction mixture is then purified to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield sulfoxides and sulfones.
Reduction: Reduction reactions can produce diethylamine derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
2,2-Diethyl-1lambda4-thiomorpholin-1-one has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
2,2-Diethyl-1lambda4-thiomorpholin-1-one is structurally similar to other thiomorpholine derivatives, such as 2,2-Dimethyl-1lambda4-thiomorpholin-1-one and 2,2-Diethyl-1lambda4-thiazinane-1-one. its unique diethyl substitution pattern gives it distinct chemical and biological properties compared to these compounds.
Comparison with Similar Compounds
2,2-Dimethyl-1lambda4-thiomorpholin-1-one
2,2-Diethyl-1lambda4-thiazinane-1-one
2,2-Diethyl-1lambda4-thiazinane-1,1-dioxide
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Properties
IUPAC Name |
2,2-diethyl-1,4-thiazinane 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-3-8(4-2)7-9-5-6-11(8)10/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFHCDHJDQMZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCS1=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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